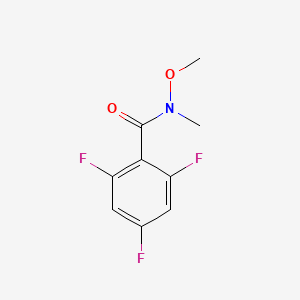

2,4,6-trifluoro-N-methoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,4,6-trifluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H8F3NO2 . It has a molecular weight of 219.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F3NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “this compound” is between 63 - 64 degrees Celsius . The compound is solid in its physical form .Aplicaciones Científicas De Investigación

Molecular Recognition and Structural Properties

- The study of benzimidazole cavitands highlighted the structural properties and selective recognition capabilities of these compounds, demonstrating the potential for selective molecular recognition in water-saturated environments. The high selectivity towards certain benzamide derivatives over others suggests applications in selective sensing and molecular sorting mechanisms (Choi et al., 2005).

Novel Synthetic Routes and Chemical Synthesis

- Research into trifluoromethyl enaminones provided insights into new synthetic routes for the preparation of trifluoromethylated compounds. This work demonstrates the versatility of reactions involving trifluoropropynyl lithium and N-methoxy-N-methylbenzamide, offering new pathways for synthesizing heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Jeong et al., 2002).

Material Science and Polymer Chemistry

- The exploration of polyoxadiazoles with CF3 groups compared the optical properties of two specific polymers. This study is crucial for understanding the impact of different substituents on the optical properties of materials, with potential implications for the development of optoelectronic devices (Hajduk et al., 2010).

Fluorination Techniques in Organic Chemistry

- The iron-catalyzed, fluoroamide-directed C-H fluorination research presents a novel approach for the selective fluorination of benzylic, allylic, and unactivated C-H bonds. This method offers a valuable tool for the introduction of fluorine atoms into organic molecules, expanding the toolkit available for the development of fluorinated compounds with applications in medicinal chemistry and material science (Groendyke et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2,4,6-trifluoro-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLURWTIDWPYHAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1F)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2580004.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2580013.png)

![3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2580017.png)